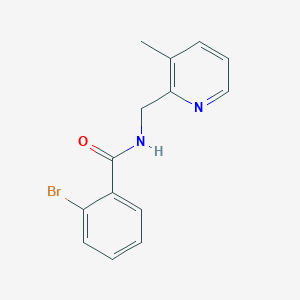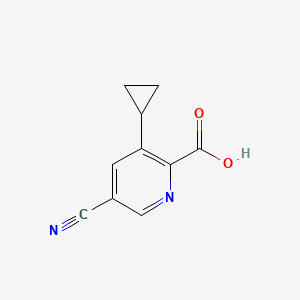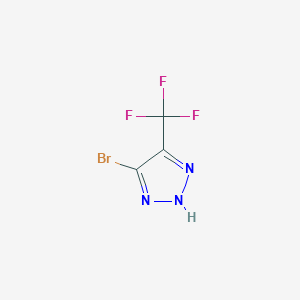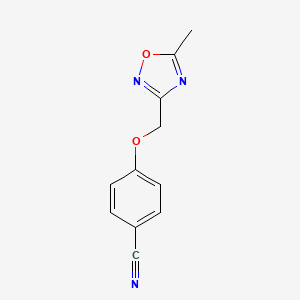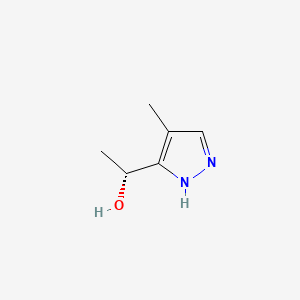
(R)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
化学反应分析
Types of Reactions
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the development of biological probes for studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents: Potential therapeutic agent for treating various diseases.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in industrial processes.
作用机制
The mechanism of action of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
(S)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct biological activity.
1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-one: The oxidized form of the compound with different reactivity and applications.
1-(4-Methyl-1H-pyrazol-3-yl)ethane: The reduced form of the compound with different chemical properties.
Uniqueness
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. Its structural features also make it a versatile building block in organic synthesis.
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
(1R)-1-(4-methyl-1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-4-3-7-8-6(4)5(2)9/h3,5,9H,1-2H3,(H,7,8)/t5-/m1/s1 |
InChI 键 |
LXLRFJGMCVPSEB-RXMQYKEDSA-N |
手性 SMILES |
CC1=C(NN=C1)[C@@H](C)O |
规范 SMILES |
CC1=C(NN=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


